3-Iodo-6-methoxypyridazine
Overview
Description
3-Iodo-6-methoxypyridazine is a useful research compound. Its molecular formula is C5H5IN2O and its molecular weight is 236.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methods
Large Scale Synthesis : The synthesis of related compounds like 3-chloro-5-methoxypyridazine, which shares structural similarities with 3-Iodo-6-methoxypyridazine, has been developed for large-scale production. This involves steps like selective displacement, catalytic hydrogenation, and protecting group removal to yield the target compound (Bryant, Kunng, & South, 1995).
New Synthetic Routes : New synthetic routes for structurally similar compounds like 6-methoxypyridazine-3-carboxylic acid, starting from 3-chloro-6-methylpyridazine, have been established. These methods involve methoxy reaction and oxidation processes, providing insights into potential synthetic pathways for this compound (Ju Xiu-lian, 2011).
Spectroscopic and Structural Analysis
- Vibrational and Electronic Analysis : Detailed vibrational, electronic, and NMR spectral analysis of similar compounds like 3-chloro-6-methoxypyridazine have been conducted. These studies offer insights into the spectroscopic properties, molecular geometry, and potential interactions of pyridazine derivatives, which can be applied to this compound (Chamundeeswari, Samuel, & Sundaraganesan, 2013).
Electrochemical Cross-Coupling Reactions
- Nickel-Catalyzed Reactions : An efficient electrochemical method for preparing aryl- and heteroarylpyridazines, including those derived from 3-chloro-6-methoxypyridazine, has been reported. This nickel-catalyzed cross-coupling reaction could potentially be adapted for the synthesis and modification of this compound (Sengmany et al., 2007).
Methoxylation Studies
- Methoxylation of Pyridazines : Studies on the methoxylation of pyridazine derivatives, including the formation of complexes and investigation of reaction mechanisms, provide a foundation for understanding the chemical behavior of this compound (Nagashima, Ukai, Oda, Masaki, & Kaji, 1987).
N-Oxidation and Substitution Studies
- N-Oxidation and Substitution : Research on the N-oxidation and substitution of pyridazine derivatives, including 3-amino-6-methoxypyridazine, provides insights into potential functionalization and modification strategies for this compound (Horie & Ueda, 1963).
Palladium-Catalyzed Reactions
- Palladium-Catalyzed Amination and Alkylation : The use of palladium-catalyzed cross-coupling reactions for the amination and alkylation of pyridazine derivatives, such as 3-iodo-6-arylpyridazines, indicates potential methodologies for diversifying the chemical structure and enhancing the functionality of this compound (Parrot, Ritter, Wermuth, & Hibert, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Relevant Papers The search results do not provide specific papers related to 3-Iodo-6-methoxypyridazine. For a more comprehensive understanding of this compound, it’s recommended to search for peer-reviewed articles in scientific databases .
Properties
IUPAC Name |
3-iodo-6-methoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVFOWOFPFXHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290806 | |
Record name | 3-iodo-6-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-35-6 | |
Record name | 17321-35-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-iodo-6-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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